(5-Bromopyrimidin-2-yl)methanamine
Overview
Description
(5-Bromopyrimidin-2-yl)methanamine is a chemical compound with the molecular formula C5H6BrN3 and a molecular weight of 188.03 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. This compound is often used as a building block in the synthesis of various pharmaceuticals and agrochemicals due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromopyrimidin-2-yl)methanamine typically involves the bromination of pyrimidine derivatives followed by amination. One common method involves the reaction of 5-bromopyrimidine with formaldehyde and ammonia under controlled conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in a controlled environment to prevent contamination and ensure safety.
Chemical Reactions Analysis
Types of Reactions
(5-Bromopyrimidin-2-yl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while oxidation and reduction can produce different oxidized or reduced derivatives.
Scientific Research Applications
(5-Bromopyrimidin-2-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is a precursor in the synthesis of drugs targeting specific biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5-Bromopyrimidin-2-yl)methanamine depends on its specific application. In medicinal chemistry, it often acts as an intermediate in the synthesis of drugs that target specific enzymes or receptors. The molecular targets and pathways involved vary depending on the final compound synthesized from this compound.
Comparison with Similar Compounds
Similar Compounds
- (5-Chloropyrimidin-2-yl)methanamine
- (5-Fluoropyrimidin-2-yl)methanamine
- (5-Iodopyrimidin-2-yl)methanamine
Uniqueness
(5-Bromopyrimidin-2-yl)methanamine is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and properties. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative often exhibits different reactivity patterns and is used in distinct synthetic applications.
Biological Activity
(5-Bromopyrimidin-2-yl)methanamine, a derivative of pyrimidine, has garnered attention due to its notable biological activities, particularly in drug discovery and development. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and comparative data with related compounds.
Chemical Structure and Properties
The compound's chemical formula is , and it is characterized by the presence of a bromine atom at the 5-position of the pyrimidine ring and a methanamine group at the 2-position. This unique substitution pattern imparts distinct chemical reactivity and biological properties.
Research indicates that this compound functions primarily as an enzyme inhibitor or receptor ligand . Its interactions with specific biological targets can modulate protein activities within various biological systems. The precise molecular targets depend on the context of application, which is crucial for its potential therapeutic uses.
Enzyme Inhibition
Studies have shown that this compound can inhibit certain enzymes, leading to altered metabolic pathways. For instance, it has been evaluated for its potential as an inhibitor in various biochemical assays, demonstrating significant efficacy against specific enzymes involved in disease processes .
Biological Activity Data
The following table summarizes the biological activities associated with this compound and related compounds:
Antibacterial Activity
A significant study assessed the antibacterial properties of derivatives of this compound. The compound exhibited high antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The study compared its efficacy to commercial antibiotics such as Imipenem and Nalidixic acid, highlighting its potential as a novel antibacterial agent .
Anti-inflammatory Effects
In another investigation, this compound was tested for anti-inflammatory activity. Molecular docking studies revealed that it could effectively bind to COX-2, a key enzyme in inflammatory pathways. This binding suggests that the compound may serve as a lead for developing new anti-inflammatory drugs .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Structural Features | Unique Properties | Biological Activity |
---|---|---|---|
This compound | Bromine at 5-position; amine group at 2-position | Distinct reactivity patterns | Enzyme inhibition; antibacterial |
(6-Bromopyridin-2-yl)methanamine | Bromine at 6-position | Altered electronic properties | Varies; less studied |
(5-Bromo-3-methylpyridin-2-yl)methanamine | Methyl group at 3-position | Different steric effects | Potentially varied activities |
Properties
IUPAC Name |
(5-bromopyrimidin-2-yl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c6-4-2-8-5(1-7)9-3-4/h2-3H,1,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGHBRKZCXZVOSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)CN)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80680985 | |
Record name | 1-(5-Bromopyrimidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1240783-02-1 | |
Record name | 1-(5-Bromopyrimidin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80680985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (5-bromopyrimidin-2-yl)methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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